2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one
CAS No.:
Cat. No.: VC17491305
Molecular Formula: C14H19N3OS
Molecular Weight: 277.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3OS |
|---|---|
| Molecular Weight | 277.39 g/mol |
| IUPAC Name | 2-amino-8-tert-butyl-6,7,8,9-tetrahydro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C14H19N3OS/c1-14(2,3)7-4-5-9-8(6-7)10-11(19-9)12(18)17-13(15)16-10/h7H,4-6H2,1-3H3,(H3,15,16,17,18) |
| Standard InChI Key | PWOLGZULWJCMJM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1CCC2=C(C1)C3=C(S2)C(=O)NC(=N3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework combining a thieno[3,2-D]pyrimidine core with a tetrahydrobenzo moiety. The tert-butyl group at position 8 introduces steric bulk, while the amino group at position 2 enhances hydrogen-bonding potential . The molecular formula corresponds to a molecular weight of 277.39 g/mol, as confirmed by multiple analytical sources .
Key structural attributes include:
-
A saturated six-membered cyclohexane ring fused to the thieno-pyrimidine system
-
Electron-rich regions at the pyrimidine nitrogen atoms and sulfur in the thiophene ring
-
Three-dimensional conformation stabilized by intramolecular hydrogen bonds between the amino group and carbonyl oxygen
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
-
The tert-butyl group appears as a singlet at δ 1.25 ppm (9H)
-
Cyclohexane ring protons resonate between δ 2.70–3.10 ppm as complex multiplets
-
Aromatic protons in the thieno-pyrimidine system show signals at δ 7.40–8.20 ppm
Infrared spectroscopy confirms functional groups through characteristic absorptions:
-
N-H stretch (amino group): 3350–3250 cm⁻¹
-
C=O stretch: 1680 cm⁻¹
-
C-S vibration: 690 cm⁻¹
Synthesis and Purification Strategies
Heterocyclization Pathway
The synthetic route typically begins with cyclocondensation of 4-amino-5-cyanothiophene derivatives with cyclic ketones under acidic conditions . A representative synthesis involves:
-
Precursor Preparation:
reacts with cyclohexanone in acetic acid at 110°C for 12 hours. -
Ring Closure:
Addition of ammonium acetate facilitates pyrimidine ring formation through nucleophilic attack of the amino group on the nitrile carbon. -
Oxidation:
Controlled oxidation with hydrogen peroxide converts the intermediate dihydropyrimidine to the fully aromatic system .
Optimization Parameters
| Reaction Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 110–115°C | <80% → 92% |
| Catalyst | p-Toluenesulfonic acid | Rate ×3 |
| Solvent | Acetic acid/EtOH (3:1) | Purity 98% |
Recrystallization from ethanol/water (4:1) yields pure product with >99% HPLC purity .
Biological Activity Profile
In Vitro Anti-Inflammatory Effects
Structural analogs demonstrate potent inhibition of inflammatory mediators:
Table 1: Comparative IC₅₀ Values for Cytokine Inhibition
Mechanistic studies indicate:
-
NF-κB Pathway Suppression: Reduces phosphorylation of IκBα (85% inhibition at 10 μM)
-
MAPK Modulation: Decreases ERK1/2 and JNK activation by 60–70% in LPS-stimulated macrophages
-
COX-2 Downregulation: 50% reduction in protein expression at 5 μM
Structure-Activity Relationship (SAR) Analysis
Critical Substituent Effects
-
Position 8 (tert-Butyl):
-
Enhances metabolic stability (t₁/₂ increased from 1.2 → 4.8 h in microsomes)
-
Improves membrane permeability (Papp = 18 × 10⁻⁶ cm/s)
-
-
Position 2 (Amino Group):
-
Ring Saturation:
Analog Development
Recent modifications focus on balancing potency and safety:
Table 2: Pharmacological Comparison of Derivatives
| Derivative | Anti-IL-6 Activity | hERG Inhibition | Solubility (mg/mL) |
|---|---|---|---|
| 8-tert-Butyl | 85% @ 10 μM | <10% @ 30 μM | 0.45 |
| 8,8-Dimethyl | 72% @ 10 μM | 22% @ 30 μM | 0.68 |
| 8-Phenyl | 63% @ 10 μM | 45% @ 30 μM | 0.12 |
The tert-butyl variant demonstrates optimal selectivity, maintaining efficacy while minimizing cardiac toxicity risks .
Industrial Production Considerations
Scale-Up Challenges
| Parameter | Laboratory Scale | Pilot Plant Scale | Resolution Method |
|---|---|---|---|
| Reaction Time | 12 h | 18 h | Microwave-assisted heating |
| Purification | Column Chromatography | Crystallization | Solvent screening |
| Yield | 65% | 58% | Catalyst recycling |
Process analytical technology (PAT) implementations have improved batch consistency:
-
Online FTIR monitors reaction progress (R² = 0.98 vs. HPLC)
-
Focused beam reflectance measurement (FBRM) controls crystal size distribution
| Test System | Result | NOAEL |
|---|---|---|
| Rat Acute Oral | LD₅₀ > 2000 mg/kg | 500 mg/kg |
| Ames Test | Negative | - |
| Micronucleus | Negative | - |
Notable findings:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume